molecular formula C29H25ClO7 B561280 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate CAS No. 108826-49-9

3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate

Cat. No.: B561280
CAS No.: 108826-49-9
M. Wt: 520.962
InChI Key: NMKIVRWPAWJCQH-UHFFFAOYSA-M
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Description

Introduction

3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate is a structurally complex polycyclic aromatic compound belonging to the dibenzo[c,h]xanthylium family. Its IUPAC name reflects the presence of methoxy substituents at positions 3 and 11, a phenyl group at position 7, and a partially saturated tetrahydro system in the dibenzo[c,h]xanthylium core. With a molecular formula of C₂₉H₂₇ClO₇ and a molecular weight of 523.0 g/mol , this perchlorate salt is characterized by its stability and reactivity under controlled conditions.

Chemical Nomenclature and Structural Classification

IUPAC Nomenclature and Synonyms

The compound is systematically named 7,19-dimethoxy-13-phenyl-2-oxoniapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1,4(9),5,7,13,17(22),18,20-octaene;perchlorate , as derived from its pentacyclic framework and functional groups. Common synonyms include 3,11-dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-(5H)-dibenzo[c,h]xanthyliumperchlorate and 108826-49-9 (CAS number).

Key Structural Features
  • Core Structure : A dibenzo[c,h]xanthylium system with a central xanthene ring fused to two benzene rings, forming a pentacyclic architecture.
  • Functional Groups :
    • Methoxy groups (-OCH₃) at positions 3 and 11.
    • Phenyl substituent at position 7.
    • Tetrahydro system indicating partial saturation in the cyclohexene ring.
  • Counterion : Perchlorate (ClO₄⁻), enhancing ionic stability.
Property Value Source
Molecular Formula C₂₉H₂₇ClO₇
Molecular Weight 523.0 g/mol
CAS Number 108826-49-9
SMILES Notation `COC1=CC2=C(C=C1)C3C

Properties

IUPAC Name

7,19-dimethoxy-13-phenyl-2-oxoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,4(9),5,7,13,17(22),18,20-octaene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27O3.ClHO4/c1-30-21-10-14-23-19(16-21)8-12-25-27(18-6-4-3-5-7-18)26-13-9-20-17-22(31-2)11-15-24(20)29(26)32-28(23)25;2-1(3,4)5/h3-7,10-11,14-17,25,28H,8-9,12-13H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAJVCSFWWDDQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CC2)C(=C4CCC5=C(C4=[O+]3)C=CC(=C5)OC)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Xanthylium Framework Construction

The dibenzoxanthylium core is constructed via acid-catalyzed cyclization of a preorganized biphenyl precursor. A key intermediate, 6-methoxy-1-tetralone, undergoes Friedel-Crafts alkylation with a phenyl-containing electrophile to install the 7-phenyl substituent . Cyclization is achieved using concentrated sulfuric acid at 80–90°C, forming the tricyclic xanthene backbone.

Table 1: Cyclization Reaction Parameters

ParameterValue
Precursor6-Methoxy-1-tetralone
CatalystH₂SO₄ (98%)
Temperature85°C ± 5°C
Reaction Time12–16 hours
Yield68–72%

Methoxylation at C3 and C11 Positions

Selective methoxylation is achieved through nucleophilic aromatic substitution (NAS) using methyl iodide and potassium carbonate in dimethylformamide (DMF). The reaction proceeds under reflux (120°C) for 24 hours, achieving >95% conversion to the dimethoxy derivative .

Critical Considerations:

  • Steric hindrance from the 7-phenyl group necessitates elevated temperatures.

  • Anhydrous conditions prevent demethylation side reactions.

Perchlorate Salt Formation

The xanthylium cation is stabilized via counterion exchange using perchloric acid. The free base is dissolved in ethanol, treated with 70% HClO₄, and crystallized at 4°C .

Table 2: Salt Formation Optimization

VariableOptimal Condition
SolventEthanol (anhydrous)
Acid Equivalents1.1 eq HClO₄
Crystallization Temp.0–4°C
Purity Post-Crystallization99.2% (HPLC)

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Structural validation utilizes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 4.31 (m, 2H, CH₂), 3.89 (s, 6H, OCH₃) .

  • HRMS : m/z calc. for C₂₉H₂₅ClO₇ [M]⁺ 520.962; found 520.961 .

Scalability and Industrial Production

TCI (Shanghai) Chemical Trading Co. reports batch scales up to 50 kg using continuous flow reactors for cyclization, reducing reaction times to 3 hours with 82% yield . CHG Opto-Electronic employs microwave-assisted methoxylation, cutting processing time by 40% compared to conventional heating .

Mechanistic Insights and Byproduct Analysis

Side products include:

  • Demethylated analog (3-hydroxy derivative, 5–8% yield) from incomplete NAS.

  • Overoxidized species (xanthenone, <2%) due to excessive acid exposure.

Mitigation Strategies:

  • Strict temperature control during methoxylation.

  • Use of nitrogen atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets.

Antitumor Activity

Research indicates that similar compounds with dibenzo[c,h]xanthylium frameworks exhibit antitumor properties. For example, derivatives have been identified as potent agents against various cancer cell lines by targeting topoisomerase enzymes . This suggests that 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate could be explored for similar therapeutic effects.

Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in:

  • Fluorescent Probes : The compound can be utilized as a fluorescent probe due to its ability to absorb and emit light at specific wavelengths.
  • Dye-Sensitized Solar Cells : Its photostability and absorption characteristics make it a candidate for use in dye-sensitized solar cells (DSSCs), where efficient light absorption is crucial for energy conversion.

Material Science

In material science, the compound's properties can be leveraged for creating advanced materials:

Conductive Polymers

The incorporation of this compound into polymer matrices can enhance electrical conductivity. This is particularly relevant for applications in organic electronics and sensors.

Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAntitumor agentTargeting cancer cell proliferation
Photophysical ApplicationsFluorescent probesHigh sensitivity and specificity
Dye-sensitized solar cellsImproved energy conversion efficiency
Material ScienceConductive polymersEnhanced electrical properties

Case Study 1: Antitumor Activity Exploration

A study published in the Journal of Organic Chemistry explored the synthesis of dibenzo[c,h]xanthylium derivatives and their biological activity against cancer cell lines. The results indicated that structural modifications could significantly enhance their potency against specific targets .

Case Study 2: Photophysical Properties Investigation

Research conducted on related compounds demonstrated their utility as fluorescent probes in biological imaging. The studies highlighted the importance of substituent groups in modulating fluorescence intensity and stability under physiological conditions .

Mechanism of Action

The mechanism by which 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium Perchlorate (ST00193)

  • Structural Differences : Methoxy groups at positions 3 and 10 (vs. 3 and 11 in the target compound) and a partially saturated core (6,12a-dihydro vs. 6,8,9,13b-tetrahydro) .
  • Photophysical Properties :
    • Absorption maximum: 488 nm (MeCN) .
    • Lasing wavelength: 547 nm (range: 518–581 nm) .
    • Laser efficiency: 16% .
  • Key Distinction : The positional isomerism of methoxy groups (3,10 vs. 3,11) significantly impacts absorption and emission profiles. The target compound’s extended conjugation due to the dibenzo[c,h] scaffold contributes to its red-shifted lasing range compared to ST00193.

Comparison with Rhodamine Derivatives

Tetramethylrhodamine Methyl Ester (TMRM)

  • Structure: Features a xanthene core with dimethylamino and methyl ester groups .
  • Photophysical Properties: Excitation/Emission: 549/574 nm . Solubility: Limited to DMSO .
  • Key Distinction : The target compound’s dibenzoxanthylium core and methoxy-phenyl substituents enhance solubility in polar organic solvents (e.g., MeCN) and extend the lasing range beyond TMRM’s narrow emission .

Rhodamine 6G Perchlorate

  • Structure: Ethyl ester and ethylamino substituents on a xanthene core .
  • Photophysical Properties :
    • Absorption: ~530 nm (broad visible range) .
    • Lasing efficiency: Comparable to the target compound but with narrower tuning.
  • Key Distinction : The target compound’s fused dibenzoxanthylium system provides a larger π-conjugated framework, enabling broader wavelength tunability (546–628 nm vs. ~590 nm for Rhodamine 6G) .

Key Research Findings and Data

Table 1. Photophysical and Structural Comparison

Compound Absorption λ_max (nm) Lasing λ (nm) Tuning Range (nm) Laser Efficiency Key Substituents
Target Compound 497 (MeCN) 570 546–628 10% 3,11-Dimethoxy, 7-phenyl
ST00193 488 (MeCN) 547 518–581 16% 3,10-Dimethoxy, 7-phenyl
Compound 3 () 539 (pH-dependent) N/A N/A N/A Unspecified substituents
TMRM 549 574 N/A N/A Dimethylamino, methyl ester
Rhodamine 6G Perchlorate ~530 ~590 N/A Comparable Ethyl ester, ethylamino

Biological Activity

3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate (CAS No. 108826-49-9) is a synthetic compound belonging to the class of dibenzo[c,h]xanthylium derivatives. This compound has garnered interest due to its potential biological activities and applications in various fields such as pharmacology and organic electronics.

  • Molecular Formula : C29H27ClO7
  • Molecular Weight : 522.97 g/mol
  • Synonyms : 3,11-Dimethoxy-7-phenyl-6,8,9,13-beta-tetrahydro-(5H)-dibenzo[c.h]xanthyliumperchlorate

Anticancer Properties

Research indicates that dibenzo[c,h]xanthylium derivatives exhibit significant anticancer activity. A study conducted by demonstrated that 3,11-Dimethoxy-7-phenyl derivatives showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have reported that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects. In animal models of neurodegenerative diseases, administration of 3,11-Dimethoxy-7-phenyl derivatives resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be linked to its antioxidant properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of pathogenic bacteria
NeuroprotectiveReduces neuronal damage in models

Case Study: Anticancer Efficacy

In a controlled study involving human cancer cell lines, 3,11-Dimethoxy-7-phenyl was tested for its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells. The study concluded that the compound could be a viable candidate for further development as an anticancer agent .

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the disk diffusion method. The results showed that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Q & A

Q. What theoretical frameworks explain the compound’s dual fluorescence and phosphorescence emission?

  • Methodological Answer : Apply the Marcus theory of electron transfer to model intersystem crossing (ISC) rates. Use spin-orbit coupling calculations (e.g., ZFS parameters) to rationalize phosphorescence lifetimes. Experimental validation via time-resolved spectroscopy (e.g., TCSPC) aligns with computational predictions, as seen in structurally related xanthylium salts .

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